2-Amino-5-(trifluoromethoxy)isonicotinonitrile
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Overview
Description
2-Amino-5-(trifluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a nitrile group attached to an isonicotinonitrile backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethoxy)isonicotinonitrile typically involves the reaction of 2-aminoisonicotinonitrile with trifluoromethoxy-containing reagents under specific conditions. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethoxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-Amino-5-(trifluoromethoxy)isonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-6-(trifluoromethoxy)benzoxazole
- 2-Amino-5-(trifluoromethoxy)benzothiazole
Uniqueness
2-Amino-5-(trifluoromethoxy)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H4F3N3O |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-5-3-13-6(12)1-4(5)2-11/h1,3H,(H2,12,13) |
InChI Key |
QTHALPKPIPSIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)OC(F)(F)F)C#N |
Origin of Product |
United States |
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